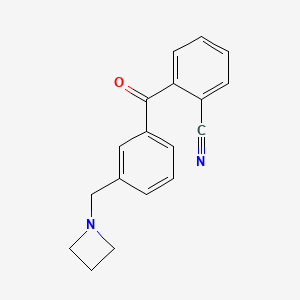

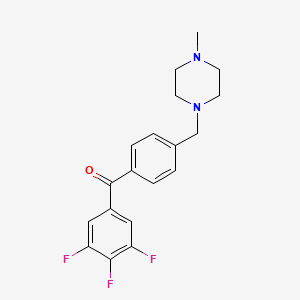

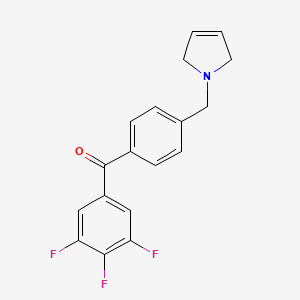

3'-Azetidinomethyl-2-cyanobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Spectral Characteristics and Degradation Products Analysis :

- The study by Zhang, Sun, Hu, & Liao (2010) investigated the spectral characteristics alteration and degradation products of cyanidin-3-glucoside (Cyd-3-glc) exposed to pulsed electric field (PEF), highlighting the compound's instability and the identification of degradation products like protocatechuic acid and 2,4,6-trihydroxybenzoic acid (Zhang, Sun, Hu, & Liao, 2010).

Tubulin-Targeting Antitumor Agents :

- Greene et al. (2016) conducted research on 3-phenoxy-1,4-diarylazetidin-2-ones, discovering potent antiproliferative compounds with significant implications in cancer treatment. This research indicates the relevance of azetidinone derivatives in developing antitumor agents (Greene et al., 2016).

Synthesis and Cytotoxic Activity :

- Veinberg et al. (2003) synthesized 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones to study their structure and biological characteristics, revealing an anticancer effect in vitro against a range of cancer cell cultures (Veinberg et al., 2003).

Metabolism and Endocrine-Disrupting Activity :

- Watanabe et al. (2015) explored the metabolism of benzophenone-3 by rat and human liver microsomes and its effect on endocrine-disrupting activity, contributing to our understanding of how these compounds interact with biological systems (Watanabe et al., 2015).

Synthesis of Novel Antimicrobial Compounds :

- Shams, Mohareb, Helal, & Mahmoud (2011) designed and synthesized novel acyclic and heterocyclic dye precursors and dyes based on conjugate enaminones and/or enaminonitrile moieties, demonstrating their significant antimicrobial activity against various organisms (Shams, Mohareb, Helal, & Mahmoud, 2011).

Radical Scavengers and Radical Sinks :

- Riedl & Hagerman (2001) investigated tannin-protein complexes for their potential as radical scavengers and sinks, providing insights into the antioxidant capacity of polyphenol compounds (Riedl & Hagerman, 2001).

Microwave-Assisted Synthesis of Heterocyclic Compounds :

- Khanum, Shashikanth, & Sudha (2004) developed a method for integrating heterocyclic rings like 1,3,4-oxadiazole and azetidin-2-one at the benzophenone nucleus, showcasing an efficient synthesis technique (Khanum, Shashikanth, & Sudha, 2004).

Propiedades

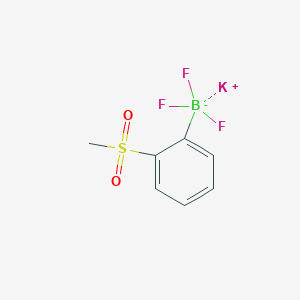

IUPAC Name |

2-[3-(azetidin-1-ylmethyl)benzoyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c19-12-16-6-1-2-8-17(16)18(21)15-7-3-5-14(11-15)13-20-9-4-10-20/h1-3,5-8,11H,4,9-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBECEPWTMYZXDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643242 |

Source

|

| Record name | 2-{3-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898771-36-3 |

Source

|

| Record name | 2-{3-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide](/img/structure/B1343311.png)

![Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343321.png)